molecular formula C16H17BrO B1405600 1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene CAS No. 1427461-07-1

1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene

Cat. No.: B1405600
CAS No.: 1427461-07-1
M. Wt: 305.21 g/mol
InChI Key: CRVGSISYLLFQTE-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound consists of two distinct aromatic rings connected through an ether linkage, creating a diaryl ether system with specific geometric constraints. The primary benzene ring bears a bromomethyl substituent at the para position relative to the phenoxy group, while the secondary aromatic ring contains an isopropyl group in the para position relative to the ether oxygen. The three-dimensional arrangement of this molecule demonstrates significant conformational complexity due to the presence of multiple rotatable bonds and the potential for restricted rotation about the aryl-oxygen bond.

The stereochemical considerations for this compound primarily involve the conformational preferences around the central ether linkage and the orientation of the isopropyl group. The diaryl ether scaffold exhibits restricted rotation about the carbon-oxygen bond, which can lead to atropisomeric behavior under certain conditions. The rotational barrier around this bond depends significantly on the substitution patterns of the aromatic rings, with the para-substitution pattern in this compound potentially influencing the magnitude of this barrier. The isopropyl group introduces additional stereochemical complexity through its own conformational preferences, with the branched alkyl group adopting specific orientations to minimize steric interactions with the aromatic system.

Computational studies on related diaryl ether systems have revealed that the internal rotational potential contains both twofold and fourfold components, with the relative magnitudes of these terms determining the overall conformational behavior. The presence of the bulky isopropyl substituent in the para position may significantly influence these rotational dynamics, potentially creating energy minima that correspond to specific conformational arrangements. The bromomethyl group, being sp³ hybridized, introduces additional conformational flexibility through rotation about the benzylic carbon-carbon bond, creating multiple possible conformational states for the overall molecule.

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming substituted benzene derivatives with multiple functional groups. The primary name, this compound, reflects the hierarchical naming system where the benzene ring bearing the bromomethyl group serves as the parent structure. The numbering system assigns position 1 to the carbon bearing the bromomethyl substituent, with the phenoxy group occupying position 4, establishing the para relationship between these two functional groups.

Alternative nomenclature systems and synonyms for this compound include systematic variations that emphasize different structural features. The compound can also be designated as benzene, 1-(bromomethyl)-4-[4-(1-methylethyl)phenoxy]-, which provides a more detailed description of the isopropyl substituent using the 1-methylethyl designation. Another acceptable alternative designation is 1-[4-(bromomethyl)phenoxy]-4-propan-2-ylbenzene, which reorganizes the naming hierarchy to emphasize the phenoxy linkage as the central structural feature. The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound provides a unique structural representation: InChI=1S/C16H17BrO/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-10,12H,11H2,1-2H3.

The Simplified Molecular Input Line Entry System representation, O(C1=CC=C(C(C)C)C=C1)C2=CC=C(CBr)C=C2, provides a linear notation that unambiguously describes the connectivity pattern. Chemical Abstracts Service registry numbers serve as unique identifiers, with this compound assigned the number 1427461-07-1. Alternative Chemical Abstracts Service numbers exist for closely related positional isomers, highlighting the importance of precise structural identification in chemical databases and literature searches.

Nomenclature System Designation
International Union of Pure and Applied Chemistry Name This compound
Alternative International Union of Pure and Applied Chemistry Name benzene, 1-(bromomethyl)-4-[4-(1-methylethyl)phenoxy]-
International Chemical Identifier InChI=1S/C16H17BrO/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-10,12H,11H2,1-2H3
Simplified Molecular Input Line Entry System O(C1=CC=C(C(C)C)C=C1)C2=CC=C(CBr)C=C2
Chemical Abstracts Service Number 1427461-07-1
Molecular Formula C₁₆H₁₇BrO

Isomeric Forms and Conformational Analysis

The isomeric landscape of this compound encompasses both constitutional isomers and conformational variants that arise from different connectivity patterns and rotational states. Constitutional isomers of this compound include positional variants where the substitution pattern on either aromatic ring differs from the para arrangement present in the target molecule. Notable constitutional isomers include 1-(bromomethyl)-2-(2-isopropylphenoxy)benzene and 1-(bromomethyl)-2-(4-isopropylphenoxy)benzene, which demonstrate ortho substitution patterns that significantly alter the molecular geometry and chemical properties.

The conformational analysis of this compound requires consideration of multiple rotational degrees of freedom, including rotation about the aryl-oxygen bonds and the isopropyl group orientation. The central ether linkage exhibits restricted rotation due to the overlap between the aromatic π systems and the oxygen lone pairs, creating an energy barrier that influences the preferred conformational states. Molecular orbital calculations on similar diaryl ether systems have revealed that the rotational potential typically contains both two-fold and four-fold components, with relative magnitudes that depend on the specific substitution pattern.

The isopropyl substituent introduces additional conformational complexity through its branched alkyl structure, which can adopt different orientations relative to the aromatic ring plane. The steric interactions between the methyl groups of the isopropyl unit and the aromatic hydrogen atoms create preferred conformational arrangements that minimize unfavorable contacts. Computational studies using density functional theory methods have shown that such systems typically exhibit multiple conformational minima separated by modest energy barriers, allowing for rapid interconversion at ambient temperatures.

The bromomethyl group provides yet another source of conformational variability through rotation about the benzylic carbon-carbon bond. This rotation allows the bromine atom to occupy different spatial orientations relative to the aromatic ring, with each rotamer exhibiting distinct steric and electronic properties. The combination of these various rotational degrees of freedom creates a complex conformational landscape where the overall molecular geometry represents a time-averaged structure resulting from rapid interconversion between multiple conformational states.

Isomeric Type Example Key Structural Difference
Constitutional (Positional) 1-(bromomethyl)-2-(2-isopropylphenoxy)benzene Ortho substitution pattern
Constitutional (Positional) 1-(bromomethyl)-2-(4-isopropylphenoxy)benzene Ortho phenoxy, para isopropyl
Conformational Ether bond rotamers Rotation about carbon-oxygen bond
Conformational Isopropyl rotamers Rotation about carbon-carbon bond in isopropyl group
Conformational Bromomethyl rotamers Rotation about benzylic carbon-carbon bond

Properties

IUPAC Name

1-(bromomethyl)-4-(4-propan-2-ylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVGSISYLLFQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211109
Record name Benzene, 1-(bromomethyl)-4-[4-(1-methylethyl)phenoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427461-07-1
Record name Benzene, 1-(bromomethyl)-4-[4-(1-methylethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427461-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-4-[4-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Bromomethylation Reaction Conditions:

Parameter Typical Value/Condition
Reagent N-Bromosuccinimide (NBS) or HBr
Solvent Carbon tetrachloride, dichloromethane, or benzene
Initiator Benzoyl peroxide or light irradiation
Temperature 20–80 °C
Reaction Time 2–20 hours
Yield 40–90%

Representative Synthetic Route Example

A representative synthesis of 1-(bromomethyl)-4-(4-isopropylphenoxy)benzene can be outlined as follows:

  • Synthesis of 4-(4-isopropylphenoxy)benzene : React 4-(4-bromophenoxy)phenol (or equivalent phenol derivative) with isopropyl-substituted phenol in acetone with potassium carbonate at 50 °C for 12 hours. Isolate the ether intermediate by silica gel chromatography with yields around 85–90%.

  • Bromomethylation : Subject the methylated aromatic intermediate to NBS bromination in carbon tetrachloride with benzoyl peroxide under reflux for 12–20 hours or treat the corresponding benzyl alcohol derivative with aqueous HBr in dichloromethane at room temperature for 2 hours. Purify by column chromatography to obtain the bromomethylated product.

Analytical and Purification Notes

  • Purification is commonly achieved via silica gel column chromatography using petroleum ether or ethyl acetate-hexane mixtures.
  • The product typically appears as a pale yellow solid or light oil depending on purity and solvent residues.
  • Characterization by ^1H-NMR confirms the presence of aromatic protons, isopropyl methine and methyl groups, and the benzylic bromomethyl singlet (~4.5 ppm).
  • Yields reported in literature range from 40% to 90%, influenced by reaction conditions and purification efficiency.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Ether formation 4-(4-bromophenoxy)phenol + isopropylphenol, K2CO3, acetone, 50 °C, 12 h 85–90 Base-mediated nucleophilic substitution
Bromomethylation (NBS method) NBS, CCl4, benzoyl peroxide, reflux, 12–20 h 40–90 Radical benzylic bromination
Bromomethylation (HBr method) Benzyl alcohol intermediate + HBr, CH2Cl2, 20 °C, 2 h ~85 Direct substitution of benzyl alcohol

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzaldehyde and benzoic acid derivatives.

    Reduction: The major product is 4-(4-isopropylphenoxy)toluene.

Scientific Research Applications

1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene exerts its effects is primarily through covalent modification of target molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules. This covalent modification can alter the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The isopropyl group in the target compound is a weak electron donor via induction, while analogs like 1-(Bromomethyl)-4-(methylsulfonyl)benzene feature a strong electron-withdrawing sulfonyl group. This difference significantly impacts reactivity in nucleophilic substitution reactions . Steric Bulk: The isopropyl group introduces steric hindrance, which may reduce reaction rates compared to smaller substituents like methoxy or fluorine .

Synthetic Utility: The methoxy-substituted analog (C₁₄H₁₃BrO₂) is used in homologation reactions to insert trifluoromethylated carbon chains, achieving moderate yields (59%) under optimized conditions .

Thermal Stability: Brominated benzenes with bulky substituents (e.g., isopropyl) often exhibit higher thermal stability, a critical factor in high-temperature reactions .

Biological Activity

1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H19BrO
  • Molecular Weight : 305.23 g/mol
  • CAS Number : 1427461-07-1

The compound features a bromomethyl group and an isopropylphenoxy moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria typically range from 40 to 150 µg/mL, suggesting significant antibacterial potential.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to:

  • Kinase signaling
  • Apoptotic pathways

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can facilitate nucleophilic attack, while the phenoxy moiety may enhance lipophilicity, improving the compound's ability to penetrate biological membranes.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerContains bromomethyl and phenoxy groups
4-IsopropylphenolAntimicrobialLacks bromomethyl functionality
2-BromophenolModerate antibacterialSimpler structure without isopropyl group

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various derivatives of phenoxy compounds, including this compound. Results indicated enhanced activity against resistant bacterial strains, suggesting that structural modifications can significantly influence biological efficacy.

Case Study 2: Cancer Cell Line Studies

In experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was shown to induce cytotoxicity at micromolar concentrations. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the most reliable synthetic routes for 1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, bromomethylation of 4-(4-isopropylphenoxy)benzene derivatives can be achieved using NaH as a base in THF, followed by quenching with H₂O and purification via silica gel chromatography. Reaction optimization should focus on temperature control (e.g., 0°C for base activation) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of substrate to bromomethylating agent). Characterization via 1H^1H NMR (e.g., peaks at δ 3.54 ppm for methylene protons) and GC-MS (m/z 356 for parent ion) is critical to confirm purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Use a combination of 1H^1H NMR, 13C^{13}C NMR, and GC-MS. For instance, 1H^1H NMR should reveal aromatic protons (δ 7.41–7.04 ppm) and bromomethyl groups (δ 3.40–3.54 ppm), while 13C^{13}C NMR confirms carbon environments (e.g., 141.01 ppm for quaternary carbons). GC-MS can detect molecular ion peaks and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or stereochemical issues, necessitating column re-purification .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-isopropylphenoxy group influence the reactivity of the bromomethyl moiety?

  • Methodological Answer : The isopropylphenoxy group introduces steric hindrance, slowing nucleophilic substitution at the bromomethyl site. To study this, compare reaction kinetics with analogs lacking the isopropyl group (e.g., 4-phenoxy derivatives). Use DFT calculations (via tools like UCSF Chimera) to model electron density maps and steric bulk effects. Experimental validation via competition reactions under identical conditions (e.g., SN2 with KI) can quantify reactivity differences .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer : Contradictions (e.g., extra NMR peaks) may arise from diastereomers or solvent adducts. Employ 2D NMR (COSY, HSQC) to assign ambiguous signals. For GC-MS anomalies, use high-resolution MS (HRMS) to distinguish isobaric species. Cross-reference with computational predictions (e.g., NMR chemical shift databases) to identify unexpected conformers .

Q. How can computational tools aid in predicting the compound’s behavior in cross-coupling reactions?

  • Methodological Answer : Tools like UCSF Chimera enable molecular docking and transition-state modeling for Suzuki-Miyaura or Buchwald-Hartwig couplings. Parameterize simulations using experimental data (e.g., bond lengths from crystallography). Validate predictions by comparing computed activation energies with experimental yields under varying Pd catalyst loads (e.g., 2–5 mol% Pd(PPh₃)₄) .

Q. What are the challenges in designing biological activity studies for this compound, and how can they be mitigated?

  • Methodological Answer : The bromomethyl group’s reactivity may lead to off-target effects. Use prodrug strategies (e.g., masking with acetyl groups) to stabilize the compound in vitro. For antimicrobial assays, include negative controls with bromine-free analogs to isolate the role of the bromomethyl moiety. LC-MS monitoring can track metabolic degradation in cell cultures .

Future Research Directions

  • Investigate the compound’s potential as a photoaffinity label in proteomics, leveraging its UV-activated bromomethyl group.
  • Explore its use in synthesizing liquid crystals, given the steric and electronic profile of the isopropylphenoxy substituent .

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